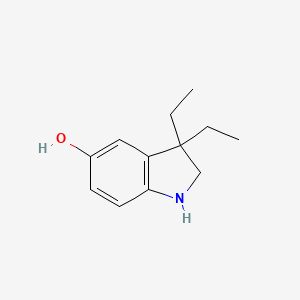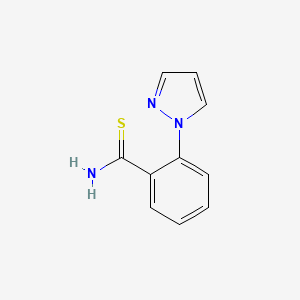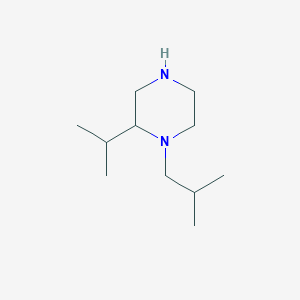![molecular formula C11H19Br B13155641 3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B13155641.png)
3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane is an organic compound that belongs to the class of bicyclic compounds. These compounds are characterized by having two fused rings. The presence of a bromomethyl group and a butan-2-yl group attached to the bicyclo[3.1.0]hexane structure makes this compound unique and potentially useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor compound. For example, starting with 3-(butan-2-yl)bicyclo[3.1.0]hexane, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically conducted under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents like water or ethanol.
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents (e.g., KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols.
Reduction: Formation of methyl-substituted bicyclo[3.1.0]hexane.
Oxidation: Formation of alcohols or carboxylic acids.
科学的研究の応用
3-(Bromomethyl)-3-(butan-2-yl)bicyclo[31
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving brominated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the bromomethyl group is reduced to a methyl group, altering the compound’s chemical properties.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Hydroxymethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
3-(Methyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane makes it more reactive in substitution and reduction reactions compared to its chloro- and hydroxyl-substituted counterparts. This reactivity can be advantageous in synthetic chemistry, allowing for the efficient formation of new compounds.
特性
分子式 |
C11H19Br |
|---|---|
分子量 |
231.17 g/mol |
IUPAC名 |
3-(bromomethyl)-3-butan-2-ylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H19Br/c1-3-8(2)11(7-12)5-9-4-10(9)6-11/h8-10H,3-7H2,1-2H3 |
InChIキー |
DCKAFCGRAYQOMP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1(CC2CC2C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13155572.png)
![1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine](/img/structure/B13155578.png)
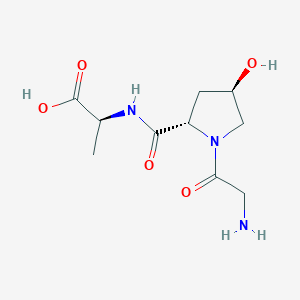

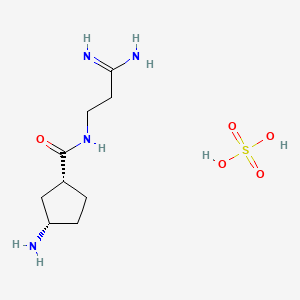
![1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one](/img/structure/B13155602.png)

![1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13155608.png)
![Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13155619.png)

